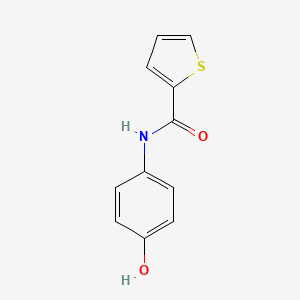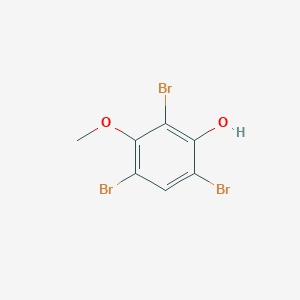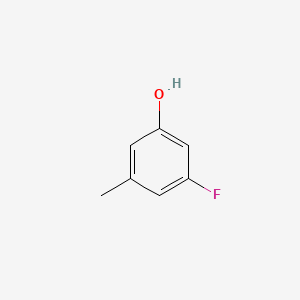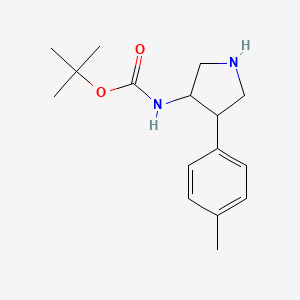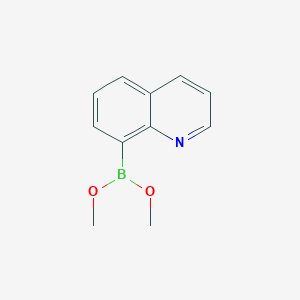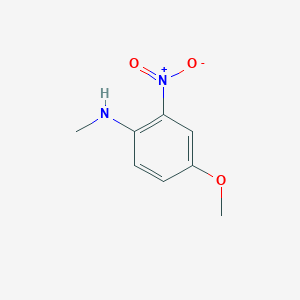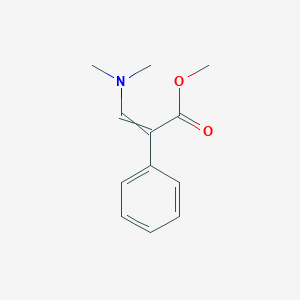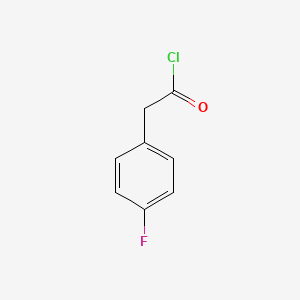
4-氟苯乙酰氯
概述
描述
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenation, cross-coupling reactions, or substitution reactions. For instance, 4-fluorobenzenesulfonyl chloride is used as an activating agent for the covalent attachment of biologicals to solid supports, indicating that similar compounds like 4-fluorophenylacetyl chloride could potentially be used in bioconjugation applications . The synthesis of 4-phenylthiobenzyl chloride from 4-fluorobenzaldehyde through substitution and chlorination reactions suggests that 4-fluorophenylacetyl chloride could be synthesized through similar halogenation strategies .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray diffraction and electron diffraction. For example, the crystal and molecular structure of tetrakis(4-fluorophenylisonitrile)rhodium(I) chloride hydrate was determined using X-ray diffraction, showing a triclinic crystal structure . Similarly, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction . These methods could be applied to determine the molecular structure of 4-fluorophenylacetyl chloride.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions. The reactivity of the fluorine atom can influence the outcome of these reactions. For example, 4-fluorocatechol is synthesized through esterification, rearrangement, and oxidation reactions, demonstrating the reactivity of the fluorine atom in directing synthetic pathways . The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves reactions with ammonium acetate in acetic acid, indicating that 4-fluorophenylacetyl chloride might also undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom. The thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride shows that it undergoes single-stage decomposition, which could be relevant for understanding the thermal stability of 4-fluorophenylacetyl chloride . The chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation highlights the importance of controlling positional isomers in the synthesis of fluorinated compounds, which is also applicable to the synthesis of 4-fluorophenylacetyl chloride .
科学研究应用
-
Application in Organic Synthesis
-
Preparation of Monoacylated Pyrazolidine
- Field : Organic Chemistry
- Summary : 4-Fluorophenylacetyl chloride is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine .
- Methods : The 4-Fluorophenylacetyl chloride would be reacted with pyrazolidine in the presence of a suitable base. The reaction would typically be carried out in a solvent such as dichloromethane .
- Results : The result of this reaction would be monoacylated pyrazolidine .
-
Preparation of N-acyl Isothiouronium Chloride
安全和危害
4-Fluorophenylacetyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is toxic if inhaled and reacts violently with water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-(4-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJFYRPBYGHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395835 | |
| Record name | 4-Fluorophenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylacetyl chloride | |
CAS RN |
459-04-1 | |
| Record name | 2-(4-Fluorophenyl)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

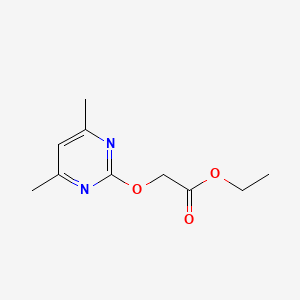
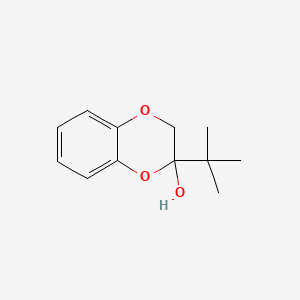
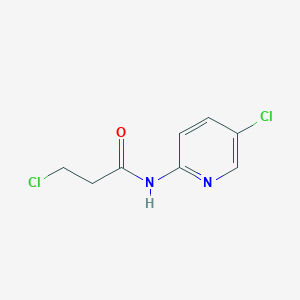
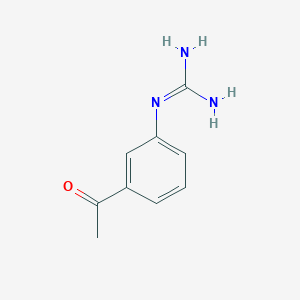
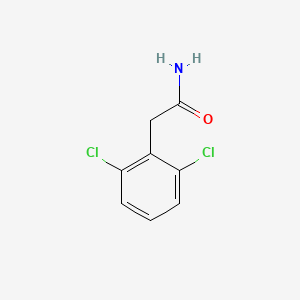
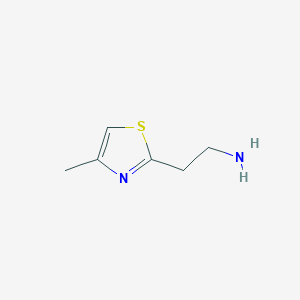
![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
